1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one typically involves the reaction of 2-(chloromethyl)-5-(difluoromethyl)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile due to the presence of the chloromethyl group, facilitating reactions with nucleophiles. The difluoromethyl group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one: Similar structure but with the difluoromethyl group at a different position.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Contains a trifluoromethylsulfonyl group instead of a difluoromethyl group.
Properties
Molecular Formula |
C11H11ClF2O |
---|---|
Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)9-5-7(11(13)14)3-4-8(9)6-12/h3-5,11H,2,6H2,1H3 |
InChI Key |
QUGDGFUGVMZDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.